An In-depth Technical Guide to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate, a molecule of interest in advanced organic synthesis and materials science. We will delve into its chemical architecture, plausible synthetic routes, and potential applications, grounding our discussion in established chemical principles and relevant literature.
Unveiling the Chemical Structure
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is an organic molecule characterized by the presence of two nitro-substituted aromatic rings linked by an ester functional group. The structure is composed of a 2-chloro-5-nitrobenzyl alcohol moiety esterified with a 4-nitrobenzoic acid moiety.
The key structural features include:
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2-Chloro-5-nitrobenzyl Group: A benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a methylene group attached to the ester oxygen.
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4-Nitrobenzoate Group: A benzene ring with a nitro group at the 4-position, attached to the carbonyl carbon of the ester.
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Ester Linkage: The C-O-C=O functional group connecting the benzyl and benzoate portions of the molecule.
The presence of multiple electron-withdrawing groups (two nitro groups and a chlorine atom) significantly influences the electronic properties of the molecule, making the ester bond susceptible to cleavage under specific conditions.
Figure 1: Chemical structure of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Synthesis Strategy: A Stepwise Approach
A plausible synthetic route to 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate involves a multi-step process, starting from commercially available precursors. The overall strategy is based on the synthesis of the two key intermediates, 2-chloro-5-nitrobenzyl alcohol and 4-nitrobenzoyl chloride, followed by their esterification.
Synthesis of Precursors
2.1.1. 2-Chloro-5-nitrobenzoic acid
This intermediate can be synthesized via the nitration of o-chlorobenzoic acid.[1][2]
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Protocol:
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Dissolve o-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to below 0°C.
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Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 0°C to control the regioselectivity and prevent over-nitration.[3]
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After the addition is complete, allow the reaction to stir at room temperature for several hours.
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Pour the reaction mixture onto crushed ice to precipitate the crude 2-chloro-5-nitrobenzoic acid.
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Filter the solid and wash with cold water. Recrystallization from a suitable solvent like dilute ethanol can be performed for purification.[1][3]
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2.1.2. 2-Chloro-5-nitrobenzyl alcohol
The synthesis of 2-chloro-5-nitrobenzyl alcohol can be achieved through the reduction of the corresponding benzoic acid.
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Protocol:
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Suspend 2-chloro-5-nitrobenzoic acid in a suitable solvent like anhydrous tetrahydrofuran (THF).
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Slowly add a reducing agent, such as borane-THF complex (BH3-THF), to the suspension at 0°C.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction carefully with methanol, followed by an acidic workup (e.g., with 1M HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.
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Purify the product by column chromatography on silica gel.
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2.1.3. 4-Nitrobenzoyl chloride
This acyl chloride can be prepared from 4-nitrobenzoic acid.
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Protocol:
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Reflux a mixture of 4-nitrobenzoic acid and thionyl chloride (SOCl2), with a catalytic amount of dimethylformamide (DMF), until the evolution of gas ceases.
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Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.
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Esterification
The final step is the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-nitrobenzoyl chloride.
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Protocol:
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Dissolve 2-chloro-5-nitrobenzyl alcohol in a dry, aprotic solvent like dichloromethane (DCM) or THF, in the presence of a base such as triethylamine or pyridine, under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0°C and slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
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Figure 2: Synthetic workflow for 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C₁₄H₉ClN₂O₆ |
| Molecular Weight | 336.69 g/mol |
| Appearance | Likely a pale yellow to yellow crystalline solid |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, acetone, ethyl acetate) and insoluble in water. |
| Melting Point | Expected to be a solid with a relatively high melting point, likely above 100°C. |
Potential Applications: A Focus on Photolabile Systems
The presence of the ortho-nitrobenzyl moiety in 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate suggests its potential utility as a photolabile compound. Ortho-nitrobenzyl esters are well-known photolabile protecting groups that can be cleaved upon irradiation with UV light.[4][5] This photocleavage mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected molecule.[4]
This property opens up several advanced applications:
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Photolabile Protecting Groups: The 2-chloro-5-nitrobenzyl group can be used to "cage" a carboxylic acid (in this case, 4-nitrobenzoic acid), rendering it inactive until released by a pulse of light. This has significant implications in drug delivery, where a therapeutic agent could be released at a specific site and time.[6]
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Photoresponsive Materials: Incorporation of this molecule into polymer networks can lead to the development of photo-degradable or photo-crosslinkable materials.[4][7] This is highly valuable in fields like microfabrication, tissue engineering, and the creation of smart surfaces.
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Organic Synthesis: As a synthetic intermediate, this compound can be used in complex multi-step syntheses where controlled release of a molecular fragment is required.
Figure 3: Conceptual diagram of the photocleavage of 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The precursors, particularly the nitrating agents and thionyl chloride, are corrosive and should be handled with extreme care.
Conclusion
2-Chloro-5-nitrobenzyl 4-nitrobenzenecarboxylate is a molecule with significant potential, particularly in the realm of photochemistry. While detailed experimental data is sparse, its synthesis is achievable through established organic chemistry principles. Its unique structure, combining a photolabile ortho-nitrobenzyl group with a nitro-substituted benzoate, makes it a promising candidate for the development of advanced photoresponsive systems. Further research into the precise photochemical properties and applications of this compound is warranted and could lead to innovations in drug delivery, materials science, and synthetic chemistry.
References
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Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Materials, 13(12), 2793. [Link]
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Romano, A., Roppolo, I., Rossegger, E., Schlögl, S., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Semantic Scholar. [Link]
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MDPI. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. [Link]
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Singh, R., & Lee, D. W. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4065–4068. [Link]
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Crisan, M., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]
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Klán, P., et al. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Chemical Reviews, 113(1), 119-191. [Link]
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PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. [Link]
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PubChem. (n.d.). 4-Nitrophenyl 2-chloro-5-nitrobenzoate. [Link]
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